![molecular formula C27H29N3O5 B2754770 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide CAS No. 887225-60-7](/img/structure/B2754770.png)

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

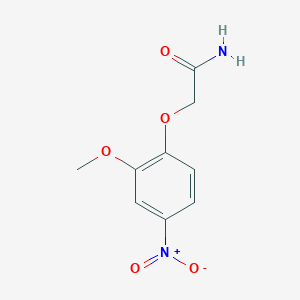

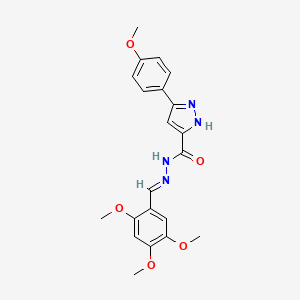

The compound “2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide” is a complex organic molecule. It contains several functional groups and rings, including an azepan-1-yl group, an indol-3-yl group, and a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . A suggested method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization. The acyl chloride is then added to an excess of piperidine .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group, for example, is a fused ring system that includes an oxygen atom .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the azepan-1-yl group could potentially undergo reactions with electrophiles, and the carbonyl groups could be involved in various addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could impact its solubility in various solvents .Scientific Research Applications

- Doxazosin , a medication used to treat high blood pressure and benign prostatic hyperplasia, is derived from this compound. Doxazosin acts as an alpha-1 adrenergic receptor antagonist, relaxing blood vessels and reducing blood pressure. Its cardiovascular effects make it valuable in managing hypertension and related conditions .

Cardiovascular Research

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor is a part of the adrenergic receptor family and plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

The compound acts as an antagonist to the alpha-2C adrenoceptor . By binding to these receptors, it prevents the normal neurotransmitter (norepinephrine) from binding and exerting its effects. This leads to an increase in the release of norepinephrine and a subsequent increase in the signaling of downstream pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These include the pH and composition of the biological medium, the presence of other drugs or substances, and the specific physiological or pathological state of the individual

properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O5/c31-25(29-13-7-1-2-8-14-29)17-30-16-21(20-9-3-4-10-22(20)30)26(32)27(33)28-15-19-18-34-23-11-5-6-12-24(23)35-19/h3-6,9-12,16,19H,1-2,7-8,13-15,17-18H2,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVRTNFBHLUJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide](/img/structure/B2754687.png)

![N-(2,4-difluorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2754688.png)

![Tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2754689.png)

![N-(2-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2754694.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2754696.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2754698.png)

![1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine](/img/structure/B2754700.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2754709.png)